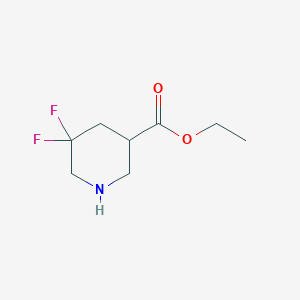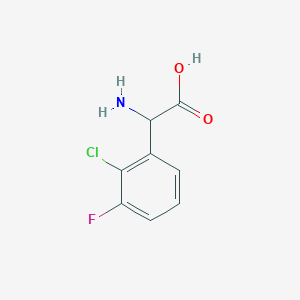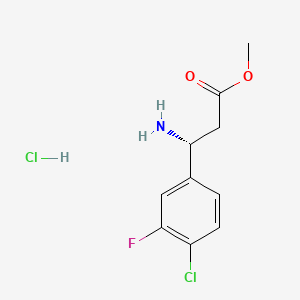
methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The intermediate product, methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate, is formed through a series of steps, including esterification and amination.
Hydrochloride Formation: The final step involves the conversion of the intermediate into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation, which are crucial in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate
Uniqueness
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (3R configuration), which can result in different biological activities compared to its isomers. This uniqueness makes it a valuable compound in the development of stereospecific drugs and research studies.
Propiedades
Fórmula molecular |
C10H12Cl2FNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
TYRJXJIPDLKFEC-SBSPUUFOSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl |
SMILES canónico |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


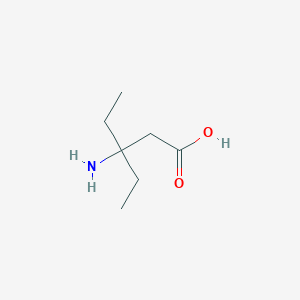
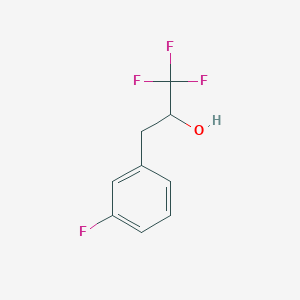
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
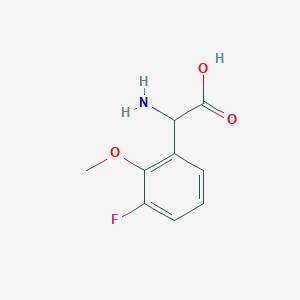
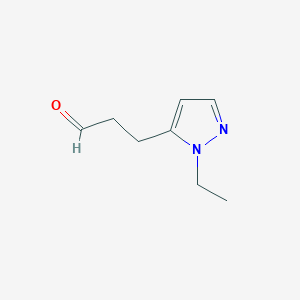
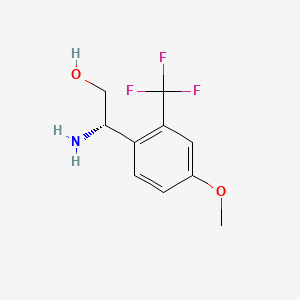
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)


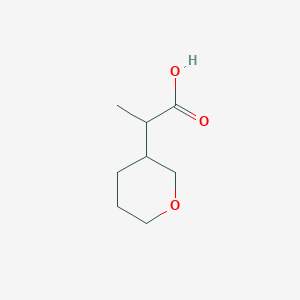
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
